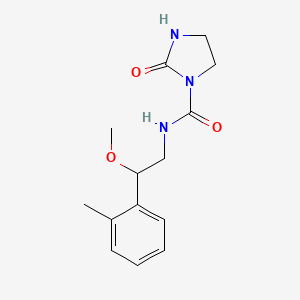

N-(2-methoxy-2-(o-tolyl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified through crystallization and recrystallization techniques.Molecular Structure Analysis

The molecular formula for MTBO is C15H21NO2. It contains total 38 bond(s); 17 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Methodologies

N-(2-methoxy-2-(o-tolyl)ethyl)-2-oxoimidazolidine-1-carboxamide and its derivatives are involved in novel synthetic routes and methodologies. For instance, the compound has been explored for its role in conjugate addition reactions, demonstrating its utility in forming 1,4-adducts with α,β-enones and other Michael acceptors. This showcases its versatility in organic synthesis, potentially leading to a broad range of applications in medicinal chemistry and material science (Jones & Hirst, 1989).

Biological Activity

Compounds possessing a 2-oxoimidazolidine ring, similar to this compound, have been identified with diverse biological activities. This includes biotin (vitamin H), marine sponge alkaloids, and various herbicides, highlighting the potential for this compound to be involved in biological research and drug discovery (Kukharev et al., 2010).

Pharmaceutical Compound Development

The research into this compound derivatives has led to the synthesis of new pharmaceutical compounds with potential antitumor activities. Specifically, the synthesis and chemical properties of imidazotetrazines, a class of compounds including this compound derivatives, have been explored for their broad-spectrum antitumor properties. This underlines the compound's significance in the development of novel anticancer agents (Stevens et al., 1984).

The synthesis and evaluation of derivatives for anticancer activities further emphasize the importance of this compound in pharmaceutical research. New synthesis routes avoiding hazardous reagents have been developed for antitumor drugs like temozolomide, showcasing innovative approaches to safer pharmaceutical manufacturing (Wang, Stevens, & Thomson, 1994).

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10-5-3-4-6-11(10)12(20-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPKTLRZQGJJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2674060.png)

![N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674063.png)

![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674069.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/no-structure.png)

![2-Acetamido-N-[2-[(2-chloroacetyl)amino]-2-phenylethyl]-5-methylhexanamide](/img/structure/B2674075.png)

![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)

![2-(6,7-dichloro-1-benzofuran-3-yl)-N-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2674082.png)